N1-(furan-2-ylmethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide

Description

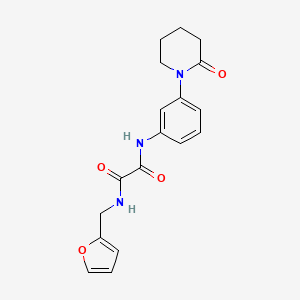

N1-(furan-2-ylmethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct substituents: a furan-2-ylmethyl group and a 3-(2-oxopiperidin-1-yl)phenyl moiety. The oxalamide core (N1-C(O)-C(O)-N2) is a common scaffold in medicinal and flavor chemistry due to its versatility in forming hydrogen bonds and π-π interactions, which enhance binding to biological targets .

The furan-2-ylmethyl group may contribute to metabolic stability or aromatic interactions, while the 2-oxopiperidinyl moiety (a lactam) could influence solubility and conformational flexibility. Such structural attributes are critical in drug design, as seen in related compounds targeting cytochrome P450 enzymes or soluble epoxide hydrolases .

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O4/c22-16-8-1-2-9-21(16)14-6-3-5-13(11-14)20-18(24)17(23)19-12-15-7-4-10-25-15/h3-7,10-11H,1-2,8-9,12H2,(H,19,23)(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGQFWILZRUKNAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(furan-2-ylmethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide is a synthetic organic compound that has attracted attention due to its potential biological activities. This compound features a furan ring, a piperidinone moiety, and an oxalamide linkage, which may enhance its reactivity and interactions with biological targets. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry, particularly in drug development.

Structural Characteristics

The structural characteristics of this compound contribute significantly to its biological activity. The presence of the furan and piperidinone functionalities suggests potential for enzyme inhibition or receptor modulation. The unique combination of these groups may provide specific biological activities not present in similar compounds.

| Compound Name | Key Features | Differences |

|---|---|---|

| N1-(furan-2-ylmethyl)-N2-(phenyl)oxalamide | Lacks the pyrrolidinone moiety | Simpler structure without additional functionalities |

| N1-(furan-2-ylmethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide | Contains an acetamide linkage instead of an oxalamide | Different chemical reactivity due to acetamide group |

| N1-butyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide | Features a piperidine ring instead of pyrrolidine | Variation in ring structure may affect biological activity |

The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes and receptors. Preliminary studies suggest that this compound may inhibit certain enzymes or modulate receptor functions, leading to various therapeutic effects. Further research is necessary to elucidate the precise pathways involved.

Biological Activity

Research indicates that this compound has potential applications in treating inflammatory diseases and cancer. The compound's ability to interact with biological targets makes it a candidate for further pharmacological studies. Notably, compounds with similar structures have demonstrated significant biological activities, suggesting that this compound may also exhibit promising effects.

Case Studies

One study focused on the structure–activity relationship (SAR) of related compounds demonstrated that modifications in the oxalamide structure can lead to enhanced anticancer properties. For instance, derivatives with specific substitutions showed potent apoptosis-inducing activities in human colorectal cancer cells, indicating a possible pathway for exploring the efficacy of this compound as an anticancer agent .

Research Findings

Recent investigations into the pharmacological profile of similar compounds have revealed their potential as enzyme inhibitors and modulators of signaling pathways. These findings underscore the importance of understanding the interactions between such compounds and their biological targets to assess their therapeutic potential.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural Analogues in Flavor Chemistry

Oxalamides like N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) and N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S5456) are potent umami agonists. Key comparisons:

- Substituent Effects : S336 and S5456 feature pyridyl and methoxybenzyl groups, which enhance receptor binding (hTAS1R1/hTAS1R3). In contrast, the target compound’s furan and oxopiperidinyl groups may alter binding kinetics or metabolic pathways .

- Similar metabolic pathways (e.g., hydrolysis of the oxalamide bond) are anticipated for the target compound .

Enzyme Inhibitors

- Soluble Epoxide Hydrolase (sEH) Inhibitors: Compounds like N1-(adamant-2-yl)-N2-(benzyloxy)oxalamide (6) and N1-(3-phenylpropyl)-N2-(benzyloxy)oxalamide (3) use bulky substituents (adamantyl, benzyloxy) to enhance lipophilicity and target affinity.

- Cytochrome P450 (CYP) Inhibition : S5456 inhibits CYP3A4 by 51% at 10 µM. The absence of a pyridyl group in the target compound may reduce CYP interactions, but its furan moiety could introduce new metabolic liabilities .

Antimicrobial Agents

Oxalamides such as GMC-1 to GMC-5 (e.g., N1-(4-bromophenyl)-N2-(1,3-dioxoisoindolin-2-yl)oxalamide) incorporate halogenated aryl groups for antimicrobial activity. The target compound’s oxopiperidinyl group lacks halogens but may enhance penetration through bacterial membranes via lactam-mediated solubility .

Data Tables: Key Comparative Metrics

Table 1. Structural and Functional Comparison of Selected Oxalamides

Table 2. Physicochemical Properties

*Predicted using fragment-based methods.

Key Research Findings and Insights

- Synthesis : The target compound can likely be synthesized via oxalamide coupling (e.g., carbonyldiimidazole-mediated reactions), similar to compounds in and . Yields may vary based on steric hindrance from the oxopiperidinyl group .

- Structure-Activity Relationships (SAR) :

- Furan vs. Pyridyl : Pyridyl groups in S336/S5456 enhance umami receptor binding, while furan may reduce CYP inhibition but introduce furan-mediated toxicity risks .

- Oxopiperidinyl vs. Adamantyl : Adamantyl groups in sEH inhibitors improve membrane permeability, whereas oxopiperidinyl may balance solubility and target engagement .

- Metabolism : Oxalamides are typically hydrolyzed to carboxylic acids and amines. The oxopiperidinyl group may undergo hepatic oxidation, necessitating further toxicological evaluation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.